N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Description

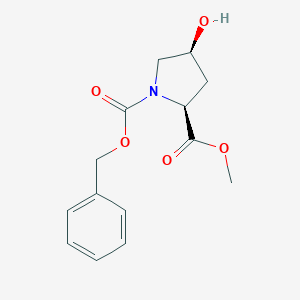

Structure

2D Structure

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57653-35-7 | |

| Record name | 57653-35-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereocontrolled Synthesis of N Cbz Cis 4 Hydroxy L Proline Methyl Ester

Chemoenzymatic Strategies for Enantioselective Synthesis

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional organic chemistry, offering efficient and environmentally benign routes to complex molecules. nih.gov These strategies are particularly advantageous for creating stereochemically pure compounds like N-Cbz-cis-4-hydroxy-L-proline methyl ester.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of hydroxyproline (B1673980) derivatives, enzymes such as lipases can be employed to selectively acylate or hydrolyze one stereoisomer, allowing for the separation of the cis and trans forms. While direct enzymatic resolution on N-Cbz-4-hydroxy-L-proline methyl ester is not extensively documented in mainstream literature, the principle is widely applied in similar systems. The high stereoselectivity of enzymes often eliminates the need for complex protecting group strategies and can shorten synthetic routes. nih.gov

A more direct biocatalytic approach involves the use of microorganisms or isolated enzymes to directly synthesize the desired cis-4-hydroxy-L-proline precursor. This is often achieved through the stereoselective hydroxylation of L-proline. Engineered microbial systems, such as Escherichia coli, can be designed to overexpress specific enzymes like L-proline cis-4-hydroxylase (SmP4H). nih.gov

Factors such as substrate uptake and metabolism within the microbial host are critical for optimizing production. For instance, modifying the expression of genes related to L-proline degradation (putA) and transport (putP) has been shown to significantly enhance the yield of cis-4-hydroxy-L-proline. nih.gov A two-strain biotransformation system can also be developed to economically supply necessary co-factors like α-ketoglutarate, further improving the efficiency of the biocatalytic process. nih.gov Once the cis-4-hydroxy-L-proline is produced, it can be chemically converted to the target N-Cbz protected methyl ester through standard procedures.

| Biocatalytic Strategy | Key Enzyme/Organism | Modification for Improved Yield | Significance |

| Whole-cell Biocatalysis | Engineered Escherichia coli | Overexpression of L-proline cis-4-hydroxylase (SmP4H) | Direct synthesis of the key precursor with high stereoselectivity. nih.gov |

| Metabolic Engineering | Engineered Escherichia coli | Repression of putA gene (proline degradation) | Increases intracellular proline availability for hydroxylation. nih.gov |

| Metabolic Engineering | Engineered Escherichia coli | Overexpression of putP gene (proline transporter) | Enhances substrate uptake into the cell. nih.gov |

Total Synthesis Strategies from Chiral Pool Precursors

Total synthesis from readily available chiral molecules, known as the chiral pool, is a cornerstone for producing enantiomerically pure compounds.

The most common starting material for synthesizing hydroxyproline derivatives is the naturally abundant trans-4-hydroxy-L-proline. The synthesis of the cis isomer, therefore, requires a stereochemical inversion at the C4 position. A prevalent method to achieve this is the Mitsunobu reaction. This reaction proceeds with a clean inversion of stereochemistry (SN2 mechanism), converting the trans-hydroxyl group to a cis-ester (e.g., acetate (B1210297) or benzoate), which can then be hydrolyzed to afford the cis-alcohol.

An alternative route involves an oxidation-reduction sequence. The hydroxyl group of an N-protected trans-4-hydroxy-L-proline derivative is first oxidized to a ketone (4-oxoproline). Subsequent stereoselective reduction of the ketone can then yield the desired cis-alcohol. The choice of reducing agent is critical for controlling the stereochemical outcome.

| Synthetic Approach | Starting Material | Key Transformation | Reagents | Outcome |

| Stereoinversion | N-protected trans-4-hydroxy-L-proline | Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh₃), Carboxylic acid | SN2 inversion to cis-ester, followed by hydrolysis. |

| Oxidation-Reduction | N-protected trans-4-hydroxy-L-proline | Oxidation followed by Stereoselective Reduction | Swern or Dess-Martin oxidation; NaBH₄ or L-Selectride® | Formation of 4-oxoproline, then reduction to cis-alcohol. |

| Lactonization | N-phenylsulfonyl-trans-4-hydroxy-L-proline | Intramolecular cyclization | Not specified | Formation of a lactone, followed by ring-opening to yield the cis product. researchgate.net |

While less common, chiral precursors other than proline can be used. Carbohydrates, with their inherent stereochemistry, can be transformed into the pyrrolidine (B122466) ring system of hydroxyproline. These multi-step syntheses often involve complex transformations, including ring-closing metathesis or intramolecular reductive amination, to construct the core structure. Although synthetically challenging, this approach provides access to a diverse range of proline analogs.

Protecting Group Chemistry and Its Influence on Stereochemical Outcome

The choice of the nitrogen protecting group is a crucial factor that can significantly influence the stereochemical outcome of subsequent reactions. The protecting group affects the conformation of the pyrrolidine ring and the steric hindrance around the reaction centers.

Commonly used protecting groups in proline chemistry include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and various sulfonyl groups (e.g., tosyl, phenylsulfonyl). researchgate.netnih.govgoogle.com

Steric Hindrance: Bulky protecting groups like Boc can direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereoselectivity of reactions such as alkylations or reductions. nih.gov

Ring Conformation: The nature of the N-substituent influences the puckering of the five-membered pyrrolidine ring. This conformational bias can affect the relative orientation of substituents and, consequently, the stereochemical course of reactions at the C4 position.

Reaction Compatibility: The protecting group must be stable to the reaction conditions used for stereoinversion (e.g., Mitsunobu conditions) and subsequent transformations, yet be readily removable without affecting the desired stereochemistry. For example, a synthesis of N-Boc-cis-4-hydroxyproline methyl ester from 4-hydroxy-L-proline involves first protecting the amine with a Boc group, followed by esterification. google.com This sequence avoids the formation of amide impurities that can occur if esterification is performed first. google.com

The stereochemistry of the final product has a profound impact on its biological activity and its conformation within larger molecules like peptides. nih.govresearchgate.netrsc.org Therefore, the careful selection of protecting groups is not merely a matter of synthetic convenience but a critical element in achieving the desired stereocontrolled synthesis.

Strategic Role of the N-Carbobenzyloxy (N-Cbz) Group

The N-Carbobenzyloxy (N-Cbz or Z) group is a critical component in the synthesis of this compound, serving primarily as a protecting group for the secondary amine of the proline ring. researchgate.net Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis by enabling controlled, stepwise amide bond formation. wesleyan.edu

The strategic importance of the N-Cbz group in this context is multifaceted:

Prevention of Unwanted Reactions: The primary function is to temporarily block the nucleophilicity of the proline nitrogen. This prevents it from participating in undesired side reactions, such as intermolecular amide bond formation, during subsequent synthetic steps like esterification of the carboxylic acid. google.com

Facilitation of Purification: N-Cbz-protected amino acids and peptides are often crystalline solids, which simplifies their purification through recrystallization. wesleyan.edu

Prevention of Racemization: The Cbz group helps to suppress racemization at the α-carbon during activation of the carboxyl group for peptide coupling. wesleyan.edu This is crucial for maintaining the enantiomeric integrity of the L-proline scaffold.

Orthogonality and Stability: The Cbz group is stable under a range of conditions, including mildly acidic and basic environments, making it compatible with various reaction conditions used for modifying other parts of the molecule. researchgate.net It is considered orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection strategies in complex syntheses. researchgate.net

Controlled Deprotection: The Cbz group can be removed under specific and mild conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). researchgate.netgoogle.com This process cleaves the benzyl (B1604629) C-O bond, releasing toluene (B28343) and carbon dioxide, and regenerating the free amine without affecting most other functional groups. researchgate.net

In the synthesis of the target compound, the Cbz group is typically introduced early by reacting 4-hydroxy-L-proline with benzyl chloroformate (Cbz-Cl) under basic conditions. nih.gov This ensures the nitrogen is protected before other modifications, such as esterification, are performed.

| Property | Significance in Synthesis |

| Chemical Nature | Urethane (Carbamate) |

| Introduction Reagent | Benzyl Chloroformate (Cbz-Cl) |

| Key Function | Amine Protection |

| Stability | Stable to mild acid/base, orthogonal to Boc/Fmoc |

| Deprotection Method | Catalytic Hydrogenolysis |

| Advantage | Suppresses racemization, often imparts crystallinity |

Methyl Esterification Techniques for Carboxyl Functionalization

Following the protection of the amine group, the next critical step is the functionalization of the carboxyl group via methyl esterification. This transformation is essential as it protects the carboxylic acid from participating in subsequent reactions and can increase the solubility of the intermediate in organic solvents. The presence of the N-Cbz protecting group is crucial, as attempting to esterify unprotected hydroxyproline can lead to undesirable side reactions, including the formation of amide impurities.

Several established methods are employed for the methyl esterification of N-Cbz-hydroxy-L-proline:

Fischer-Speier Esterification: This is a classic and widely used acid-catalyzed method. The N-Cbz protected starting material is dissolved in methanol (B129727), which acts as both the solvent and the reagent, with a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. asiaresearchnews.comresearchgate.net The reaction is driven towards the ester product by the large excess of methanol. This method is straightforward and effective for protected amino acids.

Thionyl Chloride (SOCl₂): Another common approach involves reacting the N-protected amino acid with thionyl chloride in methanol. tandfonline.com The thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate, which is then immediately attacked by methanol to form the methyl ester. This method is highly efficient but must be used with caution as harsh conditions can potentially cleave acid-labile protecting groups.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate esterification. In this method, the N-protected hydroxyproline is treated with DCC in the presence of methanol. DCC activates the carboxyl group, allowing it to be readily attacked by methanol. This technique is often used in peptide synthesis and can be adapted for simple ester formation.

Trimethylchlorosilane (TMSCl): A convenient and efficient system for esterification involves the use of trimethylchlorosilane in methanol. chemsrc.com This reagent system is effective for a wide range of amino acids and offers advantages such as mild reaction conditions (often at room temperature) and simpler workup procedures compared to more traditional methods. chemsrc.com

The choice of method depends on the specific substrate, the scale of the reaction, and the compatibility with other functional groups present in the molecule. For the synthesis of this compound, the Fischer esterification method is a commonly cited and reliable approach. asiaresearchnews.com

| Esterification Method | Key Reagents | Typical Conditions | Primary Advantage |

| Fischer-Speier | Methanol, cat. H₂SO₄ | Reflux or stirring at room temp. | Simple, uses inexpensive reagents |

| Thionyl Chloride | Methanol, SOCl₂ | 0 °C to room temperature | High reactivity and efficiency |

| Coupling Reagents | Methanol, DCC | Room temperature | Mild conditions |

| Trimethylchlorosilane | Methanol, TMSCl | Room temperature | Mild conditions, easy operation |

Stereochemical Control and Diastereoselective Methodologies

The defining feature of the target molecule is the cis relationship between the C2 carboxylate and the C4 hydroxyl group. Since the most abundant and inexpensive starting material is trans-4-hydroxy-L-proline, where these groups are in a trans configuration, stereochemical inversion at the C4 position is the most critical step in the synthesis. nih.gov

Directed Synthesis of the cis-4-Hydroxy Configuration

The conversion of the naturally abundant trans isomer to the desired cis isomer is a classic example of stereochemical manipulation in organic synthesis. The primary strategy involves an Sₙ2 (bimolecular nucleophilic substitution) reaction at the C4 carbon, which proceeds with a complete inversion of stereochemistry.

The Mitsunobu Reaction: The most effective and widely cited method for achieving this inversion is the Mitsunobu reaction. nih.govorganic-chemistry.orgnih.gov This powerful reaction converts a secondary alcohol into a variety of other functional groups with predictable and clean inversion of its stereocenter. organic-chemistry.org

The general process involves three key steps:

Activation: The N-Cbz-trans-4-hydroxy-L-proline methyl ester is treated with a mixture of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org These reagents combine with the alcohol to form a reactive oxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.

Sₙ2 Displacement: A suitable nucleophile is introduced, which attacks the C4 carbon from the side opposite to the leaving group, resulting in stereochemical inversion. For synthesizing the cis-hydroxy derivative, a common nucleophile is a carboxylate, such as benzoic acid or p-nitrobenzoic acid. nih.gov This forms a cis-ester intermediate.

Hydrolysis: The resulting cis-ester is then hydrolyzed (saponified) under basic conditions (e.g., using sodium hydroxide), followed by acidification, to cleave the ester and reveal the free cis-hydroxyl group. This final step yields the desired N-Cbz-cis-4-hydroxy-L-proline derivative.

Lactonization-Based Separation: An alternative or complementary strategy relies on the unique reactivity of the cis isomer. N-Cbz-cis-4-hydroxy-L-proline can undergo intramolecular cyclization (lactonization) to form a bicyclic lactone. asiaresearchnews.com The corresponding trans isomer cannot form this lactone due to unfavorable stereochemistry. This difference in reactivity can be exploited to separate the desired cis product from any unreacted trans starting material, thereby enhancing the diastereomeric purity of the final product. asiaresearchnews.com

Enantiomeric Purity and Diastereomeric Ratio Enhancement Protocols

Maintaining enantiomeric purity and achieving a high diastereomeric ratio are paramount. The L-configuration of the proline backbone (2S) is retained from the starting material, and the synthetic steps are designed to not affect this stereocenter. The main challenge is ensuring the purity of the cis diastereomer (4S) relative to the trans (4R) isomer.

Enhancement Protocols:

Reaction Optimization: The Mitsunobu reaction is known for its high stereospecificity, typically proceeding with >99% inversion. organic-chemistry.org Careful optimization of reaction conditions—such as temperature, solvent, and the rate of addition of reagents—is crucial to minimize side reactions and ensure complete inversion.

Purification: After the inversion and hydrolysis steps, the crude product may contain a mixture of the desired cis isomer and small amounts of the starting trans isomer. Purification is essential to enhance the diastereomeric ratio.

Crystallization: As N-protected amino acids are often crystalline, fractional crystallization can be a highly effective method for separating diastereomers on a larger scale.

Chromatography: For smaller scales or when crystallization is not effective, silica (B1680970) gel column chromatography is used to separate the cis and trans isomers based on their different polarities.

Analytical Verification: The enantiomeric and diastereomeric purity of the final product is confirmed using analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying stereoisomers. tandfonline.comnih.gov By derivatizing the amino acid with a chiral reagent, it is possible to resolve all potential stereoisomers and accurately determine the purity of the target compound. nih.gov

Process Optimization and Scalability Considerations in Industrial and Academic Synthesis

Translating a laboratory-scale synthesis to an industrial or large-scale academic setting introduces a new set of challenges related to cost, safety, efficiency, and environmental impact.

Chemical Synthesis Scalability: While the Mitsunobu reaction is highly effective, its scalability presents several issues:

Reagent Cost and Hazard: The reagents used, particularly DEAD/DIAD and triphenylphosphine, are expensive and hazardous. DEAD is also thermally unstable. organic-chemistry.org

Atom Economy: The reaction has poor atom economy, as large portions of the reagents end up as waste products.

To address these limitations, research has focused on developing modified Mitsunobu protocols with easier-to-remove byproducts or catalytic versions, though these are not yet standard for industrial production. For large-scale synthesis, optimizing reaction conditions to ensure high conversion and developing efficient, non-chromatographic purification methods (like crystallization) are critical. researchgate.net

Biocatalytic and Fermentative Alternatives: Given the challenges of multi-step chemical synthesis, significant progress has been made in developing biocatalytic routes for producing cis-4-hydroxy-L-proline. asiaresearchnews.comwaseda.jp

Enzymatic Hydroxylation: Researchers have discovered and engineered enzymes, specifically L-proline cis-4-hydroxylases, that can directly convert L-proline into cis-4-hydroxy-L-proline in a single step. google.comwaseda.jp This enzymatic process occurs in aqueous media under mild conditions and with perfect stereoselectivity.

Metabolic Engineering: By introducing the gene for a cis-4-hydroxylase into a microbial host like Escherichia coli, it is possible to develop a fermentation process for the large-scale production of the desired amino acid. nih.govresearchgate.net Process optimization in this context involves enhancing enzyme expression, optimizing fermentation conditions (pH, temperature, substrate feeding), and engineering the host's metabolic pathways to improve the supply of precursors and co-substrates. nih.gov

N Cbz Cis 4 Hydroxy L Proline Methyl Ester As a Versatile Synthetic Scaffold in Chemical Biology and Materials Science

Applications in Peptide Chemistry and Peptidomimetic Design

N-Cbz-cis-4-Hydroxy-L-proline methyl ester serves as a valuable building block in the field of peptide science. The inherent cyclic structure of the proline ring imposes significant conformational constraints on the peptide backbone. nih.gov The introduction of a hydroxyl group at the C4 position, particularly with cis stereochemistry, provides a strategic tool for further influencing peptide structure and function. This functional handle allows for the creation of modified peptides and peptidomimetics with tailored properties.

The unique structure of proline and its derivatives makes them critical components for inducing specific secondary structures, such as β-turns, in peptide chains. worldscientific.com Functionalized prolines, like the cis-4-hydroxy variant, are incorporated into peptide sequences to achieve enhanced stability and to stabilize protein recognition epitopes, which is particularly useful in medicinal chemistry. nih.gov The synthesis of peptides containing these modified residues can be accomplished through methods like solid-phase peptide synthesis, where the corresponding protected amino acid (e.g., an Fmoc-protected hydroxyproline) is coupled to a growing peptide chain. nih.govnih.gov This "proline editing" approach allows for the site-specific introduction of the hydroxyproline (B1673980) unit, which can then be further modified if necessary. nih.gov The presence of the hydroxyl group also offers the potential to increase the solubility of the resulting peptide. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The rigid pyrrolidine (B122466) ring of proline is a foundational element in this endeavor. nih.gov The substitution on the proline ring, such as the cis-hydroxyl group, further restricts the ring's puckering and can influence the cis/trans isomerization of the preceding amide bond. nih.gov This conformational control is crucial for designing peptidomimetics that can adopt a specific, bioactive conformation. worldscientific.comnih.gov By using building blocks like this compound, chemists can synthesize peptidomimetics where the three-dimensional arrangement of key functional groups is precisely controlled, leading to enhanced binding affinity and selectivity for biological targets. biorxiv.org

Contribution to Medicinal Chemistry and Pharmaceutical Research

The utility of this compound extends significantly into medicinal chemistry, where it functions as a versatile starting material and scaffold for the development of new therapeutic agents. researchgate.net Its stereochemically defined structure and reactive hydroxyl group make it an ideal precursor for a diverse range of bioactive molecules. nih.gov

Hydroxyproline derivatives are recognized as valuable building blocks for creating libraries of compounds in medicinal chemistry. researchgate.net this compound is a key intermediate used to access a variety of substituted pyrrolidines. The hydroxyl group can be stereospecifically converted to other functionalities through chemical reactions like Mitsunobu reactions or oxidation/reduction sequences. nih.govnih.gov This allows for the synthesis of diverse proline-based analogues where the substituent at the 4-position is systematically varied to probe structure-activity relationships. umt.edu For instance, the cis-hydroxyproline core is a key structural template in the synthesis of complex molecules designed to treat conditions such as hepatitis C and atrial fibrillation. researchgate.net

A notable application of this proline derivative is in the development of inhibitors for solute carrier (SLC) transporters, specifically the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.govnih.gov These transporters are implicated in various diseases, including cancer and neurological disorders. nih.govnih.gov Researchers have used the hydroxyproline scaffold to synthesize a novel class of inhibitors known as alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs). nih.govnih.gov Starting from protected forms of hydroxyproline, a series of multi-functionalized pyrrolidines were created to probe the ligand-binding sites of these transporters. biorxiv.orgbiorxiv.org The conformational restriction of the pyrrolidine ring is a key feature in designing these selective, high-affinity inhibitors. biorxiv.orgnih.govnih.gov

| Compound Class | Starting Scaffold | Biological Target(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | Hydroxy-L-proline | SLC1A4 (ASCT1) and SLC1A5 (ASCT2) | Discovered as a novel class of selective, high-affinity inhibitors. | nih.govnih.gov |

| Multi-functionalized pyrrolidines | Protected cis or trans-3,4-epoxy-L-prolines | SLC1A4 and SLC1A5 | Synthesized to probe the binding orientation within the transporter's orthosteric site. | nih.govbiorxiv.org |

| Proline Derivatives | Proline scaffold | Rat ASCT2 | A cis-3-hydroxyproline derivative was found to activate transport, while another derivative acted as an inhibitor. | frontiersin.org |

As a chiral building block, this compound and its analogues are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). guidechem.com The quality and availability of these intermediates can directly influence the production of downstream drugs. google.com For example, the closely related N-Boc-cis-4-hydroxy-L-proline methyl ester is a raw material used to prepare a series of active drug intermediates, including precursors for important amino acid-based drugs. google.com The Cbz-protected version serves a similar role, providing a stable yet readily cleavable protecting group strategy for the proline nitrogen during multi-step syntheses of complex pharmaceutical targets. guidechem.com

Integration into Polymer Chemistry and Advanced Biomaterials

The unique structural characteristics of this compound, including its stereochemistry and multiple functional groups, make it a valuable monomer for the synthesis of advanced polymers and biomaterials. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is crucial for preventing unwanted side reactions during polymerization, enabling the controlled construction of complex polymeric structures.

N-Cbz-protected hydroxyproline serves as a foundational building block for a variety of polymeric architectures, primarily polyesters and their copolymers. pku.edu.cn Researchers have employed several polymerization techniques to incorporate this scaffold into polymer backbones, allowing for the creation of materials with tunable properties.

One key approach is melt condensation polymerization. Park et al. utilized N-Cbz protected hydroxyproline to produce poly(4-hydroxy-N-Cbz-L-proline ester) (PHCP ester) via direct melting condensation. pku.edu.cn This method, while straightforward, typically yields polymers with a moderate degree of polymerization and relatively broad molecular weight distributions. pku.edu.cn Another versatile method involves the copolymerization of N-Cbz hydroxyproline with other cyclic monomers. For instance, Sn(Oct)₂-mediated copolymerization with cyclic carbonates or functional ε-caprolactones has been successfully demonstrated. pku.edu.cnresearchgate.net This strategy allows for the precise tuning of the resulting copolymer's properties, such as its glass transition temperature (Tg), by simply adjusting the feed ratio of the monomers. researchgate.net

The inherent chirality of the hydroxyproline ring is a significant advantage, enabling the synthesis of stereoregular polymers with a well-defined three-dimensional structure. pku.edu.cn Furthermore, the C-4 hydroxyl group, even before polymerization, can be functionalized to create proline-based mimics of other amino acids, thereby introducing specific functionalities into the final polymer. This pre-functionalization strategy is instrumental in designing polymers with tailored characteristics, such as amphiphilicity, for specialized applications. pku.edu.cn

Table 1: Examples of Polymerization Methods for N-Cbz-Hydroxyproline Derivatives

| Polymerization Method | Monomers | Catalyst/Conditions | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|---|

| Melt Condensation | N-Cbz-hydroxyproline | 180°C, 5 days | Poly(4-hydroxy-N-Cbz-L-proline ester) (PHCP ester) | Produces oligomeric polyesters with a dispersity (Ð) of ~1.7. | pku.edu.cn |

| Copolymerization | N-Cbz-hydroxyproline, Cyclic Carbonates | Sn(Oct)₂ / 140°C, 30h | Copolyester | Polymer composition and Tg are adjustable by varying monomer feed ratio. | pku.edu.cn |

| Copolymerization | N-Cbz-hydroxyproline, Functional ε-caprolactones | Sn(Oct)₂ / 140°C, 24h | Copolyester | Creates degradable copolymers with molecular weights of 3000–5000 g/mol. | researchgate.net |

A primary motivation for using hydroxyproline-derived monomers is the creation of materials suitable for biomedical applications. Since hydroxyproline is a major constituent of collagen, polymers derived from it are anticipated to exhibit excellent biocompatibility and minimal toxicity. acs.org

The polyester (B1180765) backbone inherent to these materials is susceptible to hydrolysis, rendering them biodegradable. The degradation profile can be significantly altered by manipulating the polymer's structure. Following polymerization, the Cbz protecting group can be removed, typically through hydrogenolysis, to yield a cationic polyester known as poly(trans-4-hydroxy-L-proline ester) (PHPE). pku.edu.cn The resulting free amine groups increase the polymer's hydrophilicity, which facilitates the influx of water and accelerates the initial rate of hydrolytic degradation. pku.edu.cnacs.org While the initial degradation is rapid, complete breakdown into the natural metabolite hydroxyproline can take several months under physiological conditions. acs.org

These cationic, biodegradable polymers have shown considerable promise as non-viral vectors for gene delivery. The positively charged amine groups can electrostatically interact with negatively charged DNA to form stable complexes, protecting the genetic material and facilitating its delivery into cells. pku.edu.cn Copolymers synthesized from N-Cbz hydroxyproline derivatives and other cyclic esters also demonstrate excellent degradability after the deprotection of the Cbz group, making them suitable for a range of biomedical uses, including drug delivery systems and temporary medical implants. pku.edu.cn

Transformative Reactions and Advanced Derivatizations

The this compound molecule is rich in chemical functionality, offering multiple sites for selective modification. The hydroxyl group at the C-4 position, the methyl ester, and the C-2 position adjacent to the ester are all amenable to a wide range of transformative reactions, enabling the synthesis of a vast library of complex proline derivatives.

The secondary alcohol at the C-4 position is a prime target for regioselective functionalization, allowing for the introduction of diverse chemical moieties that can dramatically alter the molecule's properties. A powerful technique for this purpose is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction allows the cis-hydroxyl group to be converted to a trans-configured product by reacting it with an acidic nucleophile in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618). organic-chemistry.orgnih.gov For example, using 4-nitrobenzoic acid as the nucleophile followed by subsequent chemical steps can stereospecifically generate the (2S, 4S) diastereomer from a (2S, 4R) starting material. nih.govnih.gov

Beyond stereochemical inversion, the C-4 position can be modified through a variety of other reactions:

Oxidation : The hydroxyl group can be readily oxidized to a ketone, yielding a 4-oxoproline derivative. This introduces an electrophilic handle that can be used for further reactions, such as conjugations. nih.gov

Acylation : Direct esterification of the hydroxyl group with various carboxylic acids or acid chlorides introduces ester linkages, which can be used to attach functional groups or to study the stereoelectronic effects of different substituents on the pyrrolidine ring's conformation. nih.govnih.gov

Substitution : A "proline editing" approach, often performed on solid-phase, involves incorporating hydroxyproline into a peptide, followed by selective modification of the hydroxyl group. This enables the synthesis of prolines with functionalities mimicking other amino acids or containing reactive handles like azides, alkynes, and halides for bioorthogonal chemistry. nih.gov

The methyl ester and hydroxyl groups are the most reactive sites for transformation. The synthesis of N-protected 4-hydroxyproline (B1632879) methyl esters can be achieved by two main routes: either by first protecting the amine and then esterifying the carboxylic acid, or vice-versa. google.com This modularity allows for flexibility in synthetic design.

The hydroxyl group can be transformed into a leaving group (e.g., a tosylate or mesylate), which facilitates nucleophilic substitution (SN2) reactions to introduce a wide array of functionalities at the C-4 position with inversion of configuration. nih.gov Alternatively, as mentioned, the Mitsunobu reaction provides a direct one-pot method for achieving the same stereochemical outcome. organic-chemistry.orgnih.gov The methyl ester can be selectively hydrolyzed under basic conditions to yield the free carboxylic acid, which can then be coupled with amines to form amides or used as a handle for other modifications.

Table 2: Key Reactions for Modifying Hydroxyl and Ester Groups

| Functional Group | Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|---|

| C-4 Hydroxyl | Mitsunobu Reaction | DEAD, PPh₃, R-COOH | Inversion of stereochemistry (cis to trans); formation of C-4 ester. | organic-chemistry.orgnih.govnih.gov |

| C-4 Hydroxyl | Oxidation | e.g., Dess-Martin periodinane | Formation of 4-oxoproline derivative. | nih.gov |

| C-4 Hydroxyl | Acylation | R-COCl or (RCO)₂O | Formation of C-4 ester. | nih.gov |

| Methyl Ester | Hydrolysis | e.g., LiOH, NaOH | Conversion to carboxylic acid. | researchgate.net |

Creating quaternary carbon centers, particularly in a stereoselective manner, is a significant challenge in organic synthesis. Proline derivatives are valuable scaffolds for exploring such transformations. The formation of a quaternary center at the C-2 (α) position of the proline ring is a well-established strategy for creating highly constrained amino acid analogues for peptide engineering. nih.gov

This is typically achieved by generating an enolate from an N-protected proline ester and subsequently reacting it with an alkylating agent. The stereochemical outcome of this alkylation is highly dependent on the nature of the N-protecting group (e.g., Boc vs. Cbz), the reaction conditions, and the electrophile used. nih.gov While much of the foundational work has been done on related N-Boc protected 4-hydroxyproline esters, the principles are directly applicable to the N-Cbz analogue. The substituent at the C-4 position influences the puckering of the pyrrolidine ring, which in turn directs the incoming electrophile to a specific face of the enolate, thereby controlling the diastereoselectivity of the reaction. nih.gov By carefully choosing reaction conditions, it is possible to achieve high levels of stereocontrol in the formation of these structurally complex and synthetically valuable α-quaternary proline derivatives. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic Techniques for Stereochemical Assignment (e.g., 2D-NOE NMR)

The assignment of the cis stereochemistry at the C2 and C4 positions of the proline ring is a critical aspect of characterization. While standard 1D NMR (¹H and ¹³C) confirms the basic carbon-hydrogen framework, two-dimensional Nuclear Overhauser Effect spectroscopy (2D-NOESY) is a powerful technique for elucidating through-space proximity of protons, thereby defining the molecule's 3D structure. scispace.com

The Nuclear Overhauser Effect (NOE) is a relaxation process that occurs between nuclear spins in close spatial proximity, typically within 5 Å. scispace.com In a 2D-NOESY experiment, cross-peaks are observed between protons that are close to each other in space, even if they are not directly connected through chemical bonds. For N-Cbz-cis-4-Hydroxy-L-proline methyl ester, the key is to observe the correlation between the proton at the C2 position (H2) and the proton at the C4 position (H4).

In the cis isomer, the substituents at C2 (the methyl ester) and C4 (the hydroxyl group) are on the same face of the pyrrolidine (B122466) ring. This arrangement brings the axial protons H2 and H4 into close proximity. Consequently, a distinct cross-peak between H2 and H4 is expected in the 2D-NOESY spectrum. Conversely, in the trans isomer, these protons would be on opposite faces of the ring, significantly increasing the distance between them and resulting in a very weak or absent NOE cross-peak.

Table 1: Expected Key 2D-NOESY Correlations for Stereochemical Assignment

| Interacting Protons | Expected NOE Signal | Stereochemical Implication |

|---|---|---|

| H2 ↔ H4 | Strong | Confirms cis relationship between the C2-carboxylate and C4-hydroxyl groups. |

| H2 ↔ H5 (pro-S) | Medium | Proximity within the pyrrolidine ring structure. |

| H4 ↔ H3 protons | Medium | Proximity to adjacent methylene (B1212753) protons. |

Chromatographic Purity and Isomeric Analysis in Complex Reaction Mixtures

Assessing the purity of this compound, particularly its isomeric purity with respect to the trans isomer, requires high-resolution chromatographic techniques. Reversed-phase high-performance liquid chromatography (RPLC or HPLC) is the most common method for this purpose. mdpi.com

The separation of hydroxyproline (B1673980) isomers can be challenging due to their similar polarity. nih.gov A common strategy involves pre-column derivatization with a chiral reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), to convert the enantiomeric or diastereomeric isomers into diastereomeric derivatives that can be more easily resolved on standard achiral columns (e.g., C18). nih.govresearchgate.netcore.ac.uk The identity of the target peak is typically confirmed by comparing its retention time with that of a certified reference standard. researchgate.net

Capillary electrophoresis (CE) has also emerged as a powerful alternative for separating hydroxyproline stereoisomers, offering high efficiency and resolution. core.ac.ukmdpi.comnih.gov Methods have been developed using cyclodextrins as chiral selectors to achieve baseline separation of all four stereoisomers of 4-hydroxyproline (B1632879) after derivatization. core.ac.uk

Table 2: Typical Chromatographic Conditions for Isomeric Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase HPLC (RPLC) |

| Column | C18 stationary phase (e.g., HALO® ES-C18, 150 x 1.5 mm, 2.7 µm). nih.gov |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net |

| Derivatization | Pre-column derivatization with agents like L-FDVA or FMOC-Cl to enhance separation and detection. nih.govcore.ac.uk |

| Detection | UV-Vis spectrophotometry or Mass Spectrometry (LC-MS). nih.gov |

| Temperature | Controlled column temperature (e.g., 15-30 °C) to ensure reproducibility. core.ac.uk |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a fundamental tool for confirming the molecular identity of this compound and for identifying and quantifying potential impurities. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the compound's calculated molecular weight (279.29 g/mol ). sigmaaldrich.comglentham.com In electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 280.3.

Analysis of the fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. nih.gov The fragmentation of this compound is predictable based on its functional groups: an ester, a carbamate (B1207046) (amide-like), and an aromatic ring. libretexts.orgmiamioh.edu

Expected fragmentation pathways include:

Loss of the benzyl (B1604629) group: Cleavage of the O-CH₂ bond of the Cbz group, often resulting in a prominent tropylium (B1234903) ion at m/z 91.

Decarboxylation: Loss of CO₂ (44 Da) from the Cbz group.

Loss of the methoxy (B1213986) group: Cleavage from the ester, resulting in an [M-31]⁺ ion.

Cleavage of the entire Cbz group: Loss of the benzyloxycarbonyl moiety (135 Da).

MS is also critical for impurity profiling. nih.govresearchgate.net By searching for the m/z values of expected impurities, one can detect process-related impurities (e.g., starting materials, reagents) or degradation products. For instance, the presence of the corresponding trans-isomer would be detected as an ion at the same m/z but at a different retention time in an LC-MS analysis. researchgate.net Other potential impurities, such as the de-esterified carboxylic acid or the de-protected amine, would have distinct molecular weights and could be readily identified.

Table 3: Predicted Mass Spectrometry Data

| Species | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 280.3 | Protonated molecular ion |

| [M-OCH₃]⁺ | 248.3 | Loss of methoxy group |

| [M-C₇H₇]⁺ | 188.2 | Loss of benzyl radical |

Future Perspectives and Emerging Research Trajectories for N Cbz Cis 4 Hydroxy L Proline Methyl Ester

Development of Catalytic Asymmetric Synthetic Routes

The precise stereochemical control offered by N-Cbz-cis-4-Hydroxy-L-proline methyl ester is fundamental to its utility. Future research is increasingly directed towards the development of more efficient and selective catalytic asymmetric syntheses to access this and related structures. Traditional methods often rely on chiral pool starting materials, such as naturally occurring trans-4-hydroxy-L-proline. However, modern strategies aim to create these chiral centers with high precision using catalytic amounts of a chiral inductor.

Key research trajectories include:

Organocatalysis : Proline and its derivatives, including those based on the 4-hydroxyproline (B1632879) scaffold, are themselves powerful organocatalysts for various asymmetric transformations like aldol (B89426) and Michael reactions. unibo.it Future work aims to develop novel bifunctional organocatalysts derived from 4-hydroxyproline that can facilitate the synthesis of complex molecules with high enantioselectivity. unibo.it

Transition Metal Catalysis : The development of chiral ligands for transition metal catalysts is a cornerstone of asymmetric synthesis. Researchers are exploring the use of hydroxyproline-derived bicyclic phosphines as ligands in reactions to form enantiomerically enriched pyrrolines, which are common motifs in bioactive compounds. nih.gov

Stereoselective Alkylations : Significant effort is dedicated to understanding and controlling the diastereoselective alkylation of proline enolates. nih.gov By refining reaction conditions and substrate design, researchers aim to develop catalytic methods that can selectively introduce substituents at the α-position of proline derivatives, leading to the synthesis of quaternary prolines with high stereocontrol. nih.gov

These advancements promise to provide more direct and versatile access to this compound and its analogs, reducing reliance on multi-step sequences from natural feedstocks and enabling the synthesis of a wider array of structurally diverse compounds.

Exploration of Novel Therapeutic and Biological Applications for its Derivatives

The rigid pyrrolidine (B122466) ring of this compound provides a conformationally constrained scaffold that is highly desirable in drug design. By modifying the hydroxyl and ester functionalities, a diverse library of derivatives can be generated for various therapeutic and biological applications.

Emerging areas of application for its derivatives include:

Protein and Peptide Engineering : Derivatives of 4-hydroxyproline are used to create conformationally constrained analogs of other amino acids, such as lysine (B10760008) and homoglutamic acid. guidechem.com These proline template amino acids (PTAAs) are valuable tools for de novo protein design and for stabilizing specific secondary structures in peptides, which can enhance their biological activity and stability. guidechem.com

Bioactive Polymers : As a derivative of 4-hydroxy-L-proline (Hyp), this compound is a precursor for novel biomimetic and biodegradable polymers. pku.edu.cn Polyesters and copolymers derived from Hyp have been explored as potential non-viral vectors for gene delivery, forming stable complexes with DNA through electrostatic interactions. pku.edu.cn

Antibacterial Agents : The pyrrolidine core is a key feature in many antibacterial compounds. guidechem.com Research into 3-methylenepyrrolidinecarboxylamino derivatives, synthesized from N-Boc-trans-4-hydroxy-l-proline methyl ester, has shown promising in vitro activity against drug-resistant clinical isolates. guidechem.com

Ergogenic Supplements : While a broad application, amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones, provide fuel during exercise, and prevent exercise-induced muscle damage, marking a potential area of exploration for hydroxyproline (B1673980) derivatives. chemsrc.com

The table below summarizes some key derivatives and their potential applications.

| Derivative Class | Starting Material Scaffold | Potential Application | Reference |

| Conformationally Constrained Amino Acids | 4-Hydroxy-L-proline ester | Protein engineering, de novo protein design | guidechem.com |

| Cationic Polyesters (e.g., PHPE) | N-Cbz protected Hyp | Biodegradable carriers for gene delivery | pku.edu.cn |

| 3-Methylenepyrrolidinecarboxylamino derivatives | N-Boc-trans-4-hydroxy-l-proline methyl ester | Antibacterial agents against resistant strains | guidechem.com |

| Pyrrolines | Synthesized using Hyp-derived catalysts | Intermediates for bioactive natural products | nih.gov |

Sustainable and Green Chemistry Approaches in its Production

The production of chiral compounds is increasingly scrutinized through the lens of green chemistry and sustainability. The future of this compound production is tied to environmentally benign methods for obtaining its precursor, 4-hydroxy-L-proline.

Key sustainable trends include:

Biosourced Feedstocks : 4-hydroxy-L-proline is an abundant, naturally occurring amino acid, making it an attractive bio-based starting material. acs.org Its use in creating polymers and other chemicals aligns with the principles of using renewable feedstocks. acs.org

Metabolic Engineering : Traditionally, 4-hydroxy-L-proline was produced by the acid hydrolysis of animal collagen, a polluting and energy-intensive process. nih.gov A significant advancement is the use of microbial fermentation. Researchers have successfully engineered Escherichia coli to produce trans-4-hydroxy-L-proline from glucose, achieving high titers and moving towards a more sustainable and cost-effective manufacturing process. nih.gov This biotechnological approach avoids harsh chemicals and reliance on animal sources.

Recyclable Polymers : In the context of materials science, sustainable polymers derived from 4-hydroxyproline are being designed for complete recyclability. acs.org For instance, polythioesters created via ring-opening polymerization of a 4-hydroxyproline-derived thiolactone can be chemically recycled back to the monomer, contributing to a circular economy. acs.org

These green approaches not only reduce the environmental impact of producing the core starting material but also enhance its appeal as a building block for sustainable technologies.

Computational Modeling and Conformational Landscape Analysis for Drug Design

Computational tools are becoming indispensable for accelerating the drug discovery pipeline by predicting molecular properties and interactions, thereby reducing the need for exhaustive experimental work. nih.govnih.gov For a conformationally restricted molecule like this compound, computational modeling is particularly powerful for designing derivatives with specific three-dimensional structures.

Future research in this area will focus on:

Conformational Control : The substituents at the 4-position of the proline ring have a profound stereoelectronic effect, dictating the ring's pucker (Cγ-endo vs. Cγ-exo) and the cis/trans isomerization of the preceding peptide bond. nih.govnih.gov For example, electron-withdrawing groups like the hydroxyl in 4R-hydroxyproline favor an exo ring pucker, which in turn stabilizes a trans amide bond. nih.gov Computational analysis allows researchers to predict these conformational preferences.

Predictive Modeling for Drug Design : By understanding how different functional groups at the 4-position influence the conformational landscape, scientists can design peptides and small molecules with predefined shapes to fit target protein binding sites. nih.govrug.nl Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies can be used to model the interaction of novel derivatives with their biological targets, prioritizing the synthesis of compounds with the highest predicted affinity and efficacy. nih.govresearchgate.net

Virtual Screening and Library Design : Computational methods enable the virtual screening of large libraries of potential 4-substituted proline derivatives. This in silico approach helps identify promising candidates for synthesis and biological testing, saving significant time and resources in the lead optimization phase of drug discovery. nih.govrug.nl

The table below illustrates the influence of 4-position substituents on proline ring conformation, a key parameter in computational design.

| 4-Substituent Stereochemistry | Substituent Type | Preferred Ring Pucker | Preferred Amide Conformation | Reference |

| 4R | Electron-withdrawing (e.g., -OH, -F) | Cγ-exo | Trans | nih.gov |

| 4S | Electron-withdrawing (e.g., -OH, -F) | Cγ-endo | Cis | nih.gov |

| 4R | Non-electron-withdrawing (e.g., -CH₃, -SH) | Cγ-endo | - | nih.gov |

| 4S | Non-electron-withdrawing (e.g., -CH₃, -SH) | Cγ-exo | - | nih.gov |

By integrating these computational strategies, the rational design of novel therapeutics based on the this compound scaffold will become more efficient and predictable.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Cbz-cis-4-Hydroxy-L-proline methyl ester, and how can purity be validated?

- Methodological Answer : Synthesis typically involves protecting the hydroxyl group of cis-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxylic acid. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Quantitative purity (>97%) is assessed via acid-base titration or mass spectrometry (MS) .

Q. What analytical techniques are recommended for characterizing the structural integrity of This compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆ or CDCl₃) confirms stereochemistry (cis vs. trans) via coupling constants (e.g., J = 3–5 Hz for cis hydroxyl-proline derivatives).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve isomers and detect impurities.

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (C₁₄H₁₇NO₅; expected [M+H]⁺ = 279.29) .

Q. What safety precautions are necessary when handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can experimental design methodologies like the Taguchi method optimize reaction conditions for synthesizing N-Cbz-protected hydroxyproline derivatives?

- Methodological Answer : The Taguchi method uses orthogonal arrays to test variables (e.g., temperature, catalyst concentration, solvent ratios) with minimal experiments. For esterification:

- Parameters : Reaction temperature (25–60°C), catalyst type (e.g., DMAP, HOBt), and molar ratios (alcohol:acid = 1:1 to 3:1).

- Optimization : Prioritize catalyst concentration (e.g., 1.5 wt% KOH) and temperature (60°C) for maximum yield (>95%). ANOVA identifies significant factors (e.g., catalyst contributes ~77% to yield variance) .

Q. What strategies address discrepancies in methyl ester content measurements between GC-MS and HPLC analyses?

- Methodological Answer :

- Calibration Standards : Use certified methyl ester reference materials (e.g., rapeseed methyl ester) for both GC-MS (FAME analysis) and HPLC.

- Sample Preparation : Derivatize free hydroxyl groups (e.g., silylation) for GC-MS compatibility.

- Data Normalization : Cross-validate with ¹H NMR integration of methyl ester protons (δ = 3.6–3.8 ppm) .

Q. How does the stereochemistry of the hydroxyproline ring influence enzymatic interactions, such as with Prolyl 4-Hydroxylase (P4H)?

- Methodological Answer :

- Enzyme Assays : Compare P4H activity using cis vs. trans isomers via collagen synthesis assays (e.g., ³H-proline incorporation).

- Kinetic Studies : Measure and for cis-4-hydroxy-L-proline derivatives using Lineweaver-Burk plots.

- Molecular Docking : Simulate binding affinities with P4H’s active site (PDB: 1KXF) to identify stereospecific hydrogen bonding .

Q. How can kinetic studies differentiate between cis and trans isomers during the synthesis of protected hydroxyproline esters?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to track esterification rates (C=O stretch at 1740 cm⁻¹).

- Isolation via Crystallography : Cis isomers often crystallize in orthorhombic systems (e.g., P2₁2₁2₁ space group), while trans isomers form monoclinic structures.

- Chiral Chromatography : Utilize Chiralpak IC-3 columns with hexane/isopropanol (90:10) to resolve enantiomers .

Q. What are the critical parameters for storing This compound to ensure long-term stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.